N-(2-Carboxyphenyl)phenoxyacetamide
Overview
Description
N-(2-Carboxyphenyl)phenoxyacetamide, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO4 and its molecular weight is 271.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known that similar compounds have been studied for their antimicrobial, antibiofilm, and antiproliferative activities .
Mode of Action
It has been found that similar compounds have shown promising antibiofilm activity, especially towards candida albicans . This suggests that 2-(2-phenoxyacetamido)benzoic acid may interact with its targets to inhibit biofilm formation.
Biochemical Pathways
Based on the observed antibiofilm activity of similar compounds , it can be inferred that 2-(2-phenoxyacetamido)benzoic acid may interfere with the pathways involved in biofilm formation and maintenance.
Result of Action
Similar compounds have shown a good percentage inhibition of biofilm formation , suggesting that 2-(2-phenoxyacetamido)benzoic acid may have similar effects.
Properties
IUPAC Name |
2-[(2-phenoxyacetyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c17-14(10-20-11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNMVALGNSLQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171976 | |
Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18704-92-2 | |
Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18704-92-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211863 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Carboxyphenyl)phenoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(PHENOXYACETYLAMINO)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AA4TSX1YE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do N-(2-Carboxyphenyl)phenoxyacetamides exert their anti-inflammatory effects?
A1: Research suggests that N-(2-Carboxyphenyl)phenoxyacetamides function as prostaglandin synthetase inhibitors. [] Prostaglandin synthetase, also known as cyclooxygenase (COX), is a key enzyme involved in the production of prostaglandins, lipid compounds that mediate inflammation, pain, and fever. By inhibiting prostaglandin synthetase, these compounds can potentially reduce the production of prostaglandins and thereby alleviate inflammation. []
Q2: What is the relationship between the structure of N-(2-Carboxyphenyl)phenoxyacetamides and their anti-inflammatory activity?
A2: Studies have explored the structure-activity relationship (SAR) of N-(2-Carboxyphenyl)phenoxyacetamides. Researchers have utilized in vitro tests, including prostaglandin synthetase inhibition assays and albumin binding studies, to investigate how structural modifications within this chemical class impact anti-inflammatory potency. [] This research suggests that the anti-enzymatic potency of a compound is a good indicator of its local anti-inflammatory activity. [] Additionally, the difference between a compound's anti-enzymatic potency and its albumin-binding affinity is thought to correlate with its systemic anti-inflammatory activity. [] Further research into the SAR of these compounds could lead to the development of more potent and selective anti-inflammatory agents.
Q3: Are there any computational models used to study N-(2-Carboxyphenyl)phenoxyacetamides?
A3: While the provided abstracts don't delve into specific computational models, they highlight the potential for utilizing computational approaches. The research suggests that the chemical nature of prostaglandin synthetase inhibitors makes them suitable for analysis using the additive mathematical model of Free and Wilson. [] This model, commonly employed in drug design, could be applied to predict the biological activity of novel N-(2-Carboxyphenyl)phenoxyacetamide derivatives based on their chemical structure. This approach can be valuable for prioritizing the synthesis and evaluation of promising drug candidates within this class.
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